Ethyl 1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the naphthalene and piperidine precursors. The key steps include:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a carbamoyl group through a reaction with an appropriate isocyanate.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.
Coupling Reaction: The naphthalene and piperidine derivatives are coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or piperidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER
- NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,2-TRIFLUORO-1-PHENYL-ETHYL ESTER
- NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,4,4,4-HEXAFLUORO-1-METHYL-BUTYL ESTER
Uniqueness
ETHYL 1-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N2O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C26H28N2O3/c1-2-31-25(30)26(21-11-4-3-5-12-21)15-17-28(18-16-26)19-24(29)27-23-14-8-10-20-9-6-7-13-22(20)23/h3-14H,2,15-19H2,1H3,(H,27,29) |
InChI Key |
BBKCBPMHPQHHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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